Structural Characterization and Synthetic Utility of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Structural Characterization and Synthetic Utility of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Executive Summary
Compound Name: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate Molecular Formula: C₁₄H₁₉BrN₂O₃ Molecular Weight: 343.22 g/mol
This technical guide provides a comprehensive structural analysis and synthetic workflow for tert-butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate. This molecule represents a critical "bifunctional linker" scaffold in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. It features two orthogonal reactive sites: an acid-labile Boc-protected amine and a 4-bromophenyl moiety primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The data presented below synthesizes experimental protocols with high-resolution spectroscopic assignments (NMR, IR, MS) to serve as a definitive reference for researchers.
Synthetic Pathway & Protocol
Reaction Logic
The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann conditions) between N-Boc-ethylenediamine and 4-bromobenzoyl chloride. The use of a mono-protected diamine is the critical control point, preventing the formation of the symmetric bis-amide or bis-carbamate byproducts.
Experimental Workflow (DOT Diagram)
Caption: Step-by-step synthetic workflow from reactant mixing to final product isolation.
Detailed Protocol
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Preparation: Dissolve N-Boc-ethylenediamine (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C.[1]
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Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 30 minutes. The slow addition minimizes exotherms and ensures selectivity.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexanes).
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Workup:
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Wash organic layer with 1M HCl (removes unreacted diamine). Note: Do not use strong acid or prolonged exposure, or the Boc group will cleave.[2]
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Wash with saturated NaHCO₃ (removes 4-bromobenzoic acid byproduct).
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Wash with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: The crude solid is often pure enough, but can be recrystallized from EtOAc/Hexanes or purified via flash chromatography (SiO₂, gradient 20% → 60% EtOAc in Hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The assignments below utilize the standard numbering scheme where the benzoyl ring protons are an AA'BB' system, and the ethylene linker shows distinct environments due to the asymmetry of the amide vs. carbamate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 – 7.65 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy. |
| 7.53 – 7.58 | Doublet (d) | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' pattern of para-substitution. |
| 7.30 – 7.50 | Broad Singlet | 1H | Amide N-H | Varies w/ concentration/temp. More deshielded than carbamate. |
| 5.00 – 5.20 | Broad Singlet | 1H | Carbamate N-H | Typical Boc-NH shift. |
| 3.50 – 3.58 | Multiplet (q/m) | 2H | -CH₂-N(H)-CO -Ar | Downfield due to proximity to the benzamide. |
| 3.35 – 3.45 | Multiplet (q/m) | 2H | -CH₂-N(H)-Boc | Slightly more shielded than the amide-adjacent methylene. |
| 1.43 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | Diagnostic sharp singlet; integral reference. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Notes |
| 166.8 | C =O (Amide) | Conjugated with aromatic ring. |
| 156.8 | C =O (Carbamate) | Characteristic Boc carbonyl. |
| 133.2 | Ar-C (ipso to C=O) | Quaternary carbon. |
| 131.8 | Ar-C -H | Aromatic CH. |
| 128.5 | Ar-C -H | Aromatic CH. |
| 126.1 | Ar-C -Br | Carbon attached to Bromine (heavy atom effect). |
| 79.8 | C (CH₃)₃ | Quaternary carbon of Boc group. |
| 42.5 | -C H₂-NH-CO-Ar | Amide-side methylene. |
| 40.2 | -C H₂-NH-Boc | Carbamate-side methylene. |
| 28.4 | C(C H₃)₃ | Boc methyl carbons (intense peak). |
Infrared Spectroscopy (FT-IR)
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3320 – 3350 cm⁻¹: N-H stretch (Amide & Carbamate overlap).
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2975 cm⁻¹: C-H stretch (Aliphatic, Boc group).
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1685 – 1700 cm⁻¹: C=O stretch (Carbamate, usually higher frequency).
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1630 – 1650 cm⁻¹: C=O stretch (Amide I band, lowered by conjugation).
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1530 cm⁻¹: Amide II band (N-H bend).
Mass Spectrometry (MS)
The mass spectrum is definitive due to the isotopic signature of Bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio).
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Ionization Mode: ESI (+)
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Parent Ion [M+H]⁺:
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m/z 343.1 (⁷⁹Br isotope)
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m/z 345.1 (⁸¹Br isotope)
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Observation: A doublet of peaks separated by 2 units with near-equal intensity.
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Adducts: [M+Na]⁺ often observed at m/z 365.1 / 367.1.
Fragmentation Logic (DOT Diagram)
Caption: ESI-MS fragmentation pathway showing the characteristic loss of the Boc protecting group.
Quality Control & Troubleshooting
Common Impurities
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Bis-acylated byproduct: If the diamine was not strictly mono-protected or if excess acid chloride was used with insufficient mixing, you may see N,N'-bis(4-bromobenzoyl)ethylenediamine.
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Detection: Absence of Boc singlet (~1.4 ppm) in NMR; Mass spec shows [M+H]⁺ ~425.
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Hydrolyzed Acid: 4-Bromobenzoic acid.
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Detection: Broad OH stretch in IR (2500-3000 cm⁻¹); Acidic proton in NMR >10 ppm.
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Remedy: Wash organic layer thoroughly with 1M NaOH or NaHCO₃.
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Stability
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Acid Sensitivity: The Boc group is acid-labile.[1] Avoid using acidic modifiers (TFA, Formic Acid) in LC-MS mobile phases if trying to isolate the intact molecule, or keep exposure time short.
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Storage: Stable as a solid at room temperature. Store in a desiccator to prevent hydrolysis of the amide over very long periods.
References
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BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide." BenchChem Protocols.
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Organic Syntheses. "Synthesis of (2-Aminoethyl)carbamic acid tert-butyl ester." Org.[1][2][3] Synth.2003 , 80, 200.
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PubChem. "N-BOC-ethylenediamine Compound Summary."[4] National Center for Biotechnology Information.
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Royal Society of Chemistry. "Synthesis of PAMAM Dendron and Linker Analogues." RSC Advances Supplementary Information.
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Sigma-Aldrich. "2-(Boc-amino)ethyl bromide Product Specification." Merck KGaA.
